1-((2-fluorobenzyl)oxy)-2-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,2-dihydropyridine-3-carboxamide
Description
This compound is a dihydropyridine-3-carboxamide derivative featuring a 2-fluorobenzyloxy group at position 1 and a sulfamoyl-linked thiazol-2-yl substituent at the N-aryl position. Its molecular architecture combines a dihydropyridine core—a scaffold known for modulating calcium channels and kinase activity—with a fluorinated benzyl ether and a thiazole sulfonamide moiety.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methoxy]-2-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O5S2/c23-19-6-2-1-4-15(19)14-32-27-12-3-5-18(21(27)29)20(28)25-16-7-9-17(10-8-16)34(30,31)26-22-24-11-13-33-22/h1-13H,14H2,(H,24,26)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJNIWXBORHJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2-fluorobenzyl)oxy)-2-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 500.52 g/mol. The structure includes a dihydropyridine core, which is known for its diverse biological activities, particularly in cardiovascular and anti-inflammatory applications.
Antimicrobial Activity
Recent studies have indicated that derivatives of dihydropyridines exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that certain dihydropyridine derivatives inhibited biofilm formation by Pseudomonas aeruginosa and Salmonella enterica, suggesting potential use in treating infections caused by these pathogens .
Calcium Channel Blockade
Dihydropyridine derivatives are widely recognized for their ability to block L-type calcium channels, which are crucial in cardiac muscle contraction and vascular smooth muscle tone. Research has shown that specific substitutions on the dihydropyridine ring can enhance calcium channel-blocking activity. For example, a study involving novel dihydropyridine molecules indicated that modifications at the meta position significantly increased their efficacy in blocking calcium channels in isolated rat cardiomyocytes .
Antioxidant Properties
In addition to their calcium channel blockade, some dihydropyridine compounds exhibit antioxidant properties. These compounds can scavenge reactive oxygen species (ROS), which are implicated in various pathophysiological conditions. The antioxidant activity was measured using flow cytometry with ROS-sensitive dyes, revealing that certain structural modifications could enhance this property .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several dihydropyridine derivatives and tested their antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans. The results showed that specific compounds had a minimum inhibitory concentration (MIC) as low as 6 mg/mL against Gram-positive bacteria, highlighting their potential as effective antimicrobial agents .
| Compound | Target Organisms | MIC (mg/mL) | Activity |
|---|---|---|---|
| Compound A | E. coli | 6 | Effective |
| Compound B | S. aureus | 6 | Effective |
| Compound C | C. albicans | 12 | Moderate |
Case Study 2: Cardiovascular Applications
In another study focusing on cardiovascular applications, a series of dihydropyridine derivatives were evaluated for their ability to block L-type calcium channels. The study utilized patch clamp techniques to assess channel activity and found that certain modifications led to enhanced blocking effects compared to standard drugs like nitrendipine .
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to 1-((2-fluorobenzyl)oxy)-2-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,2-dihydropyridine-3-carboxamide exhibit significant anticancer activities. For example, benzothiazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis across various cancer cell lines .
Neuroprotective Effects
The structural features of this compound suggest potential neuroprotective effects. Dihydropyridine derivatives are often explored for their ability to modulate calcium channels, which can be crucial in neurodegenerative diseases. Preliminary studies indicate that similar compounds may reduce neuronal damage and improve cognitive functions in animal models .
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Anticonvulsant Activity : Research demonstrated that benzothiazole derivatives exhibited significant anticonvulsant properties in animal models, suggesting potential applications in epilepsy treatment .
- Neurotoxicity Evaluation : Studies evaluating the neurotoxicity of related compounds indicated a favorable safety profile, highlighting their potential as therapeutic agents with minimal side effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the benzyl ether, dihydropyridine core, and aryl sulfonamide groups. Below is a detailed analysis of key similarities and distinctions:
Substituent Variations on the Benzyl Ether Group
- 1-((3-chlorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 852366-17-7): Replaces the 2-fluorobenzyl group with a 3-chlorobenzyl moiety. Molecular weight: 425.9 vs. the target compound’s ~454.8 (estimated).
1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide (CAS 946356-44-1) :
- Substitutes the 2-fluorobenzyloxy group with a 2-chlorobenzyl and replaces the thiazole sulfonamide with a trifluoromethoxyphenyl group.
- Molecular weight: 422.8, slightly lower due to the absence of the sulfamoyl-thiazole moiety.
- The trifluoromethoxy group introduces strong electron-withdrawing effects, which could influence receptor binding kinetics .
Modifications to the Thiazole Sulfonamide Moiety
- N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (4a): Replaces the sulfamoyl-linked thiazole with a benzothiazole-thiazolidinone hybrid. Synthesis yield: 60% in ethanol at 173–175°C, indicating moderate reactivity under these conditions. The thiazolidinone ring may confer additional hydrogen-bonding capacity compared to the sulfamoyl group .
- N-[2-(4-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4d): Incorporates a 4-fluorophenyl group on the thiazolidinone ring. Yield: 62% in ethanol at 208°C. Fluorine’s electronegativity could enhance metabolic stability relative to non-halogenated analogs .
Dihydropyridine Core Modifications
- 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331): Features a cyano group at position 5 and a furyl substituent at position 3. The thioether linkage at position 6 distinguishes it from the target compound’s benzyl ether. Such modifications could alter redox properties or bioavailability .
Key Observations
Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity may improve metabolic stability and target affinity compared to chlorine .
Sulfamoyl-Thiazole vs. Thiazolidinone: The sulfamoyl group in the target compound could enhance solubility via hydrogen bonding, whereas thiazolidinones may favor ring-strain-mediated reactivity .
Trifluoromethoxy Substitution : This group’s strong electron-withdrawing nature might reduce oxidative metabolism but increase steric hindrance .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis requires precise control of reaction conditions, including solvent selection (e.g., ethanol or THF), temperature (often between 170–230°C), and catalysts such as Lewis acids/bases to enhance yields and purity. For example, fluorinated benzyl groups and sulfamoylphenyl moieties demand anhydrous conditions to avoid side reactions. Reaction time must be monitored via TLC, and purification typically involves recrystallization or flash chromatography .
Q. Which spectroscopic techniques are critical for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks, while FTIR identifies functional groups like carbonyl (C=O, ~1675–1720 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹). Mass spectrometry (MS) validates molecular weight, and X-ray crystallography (if available) resolves stereochemistry .
Q. How is preliminary biological activity assessed?
Initial screening involves in vitro antimicrobial assays using microdilution methods to determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains are commonly tested. Activity is quantified via optical density measurements at 655 nm after 24-hour incubation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR studies require synthesizing analogs with systematic substitutions (e.g., varying fluorobenzyl or thiazolyl groups). For example, replacing the 2-fluorobenzyl group with chloro or methoxy substituents (as in –6) can reveal steric/electronic effects on potency. Biological data (e.g., IC₅₀, MIC) are then correlated with structural features using multivariate analysis .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies may arise from poor pharmacokinetics (e.g., low bioavailability). Address this by:
- Measuring plasma stability and metabolic clearance (e.g., liver microsome assays).
- Modifying lipophilicity via prodrug strategies (e.g., esterification of carboxyl groups).
- Conducting tissue distribution studies using radiolabeled compounds .
Q. How can computational methods enhance mechanistic understanding?
Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like bacterial enzymes or kinases. Molecular dynamics simulations (e.g., GROMACS) assess binding stability over time. For example, used docking to link antimicrobial activity to interactions with bacterial DNA gyrase .
Q. What experimental designs validate target engagement in complex biological systems?
Use pull-down assays with biotinylated probes or photoaffinity labeling to isolate target proteins. Surface Plasmon Resonance (SPR) quantifies binding kinetics (Kon/Koff), while CRISPR-Cas9 knockout models confirm target dependency .
Data Analysis and Interpretation
Q. How should researchers address variability in IC₅₀ values across assay platforms?
Normalize data using reference inhibitors (e.g., ciprofloxacin for antibacterial assays) and validate with dose-response curves. Statistical tools like ANOVA identify significant differences. Reproducibility is ensured by triplicate measurements and independent replication .
Q. What methods differentiate cytotoxic effects from target-specific activity?
Counter-screening against mammalian cell lines (e.g., HEK293) identifies nonspecific toxicity. Selectivity indices (SI = IC₅₀mammalian/IC₅₀target) >10 indicate therapeutic potential. Caspase-3/7 assays further discriminate apoptosis from off-target effects .
Synthesis and Scale-Up Challenges
Q. How can reaction yields be improved for gram-scale synthesis?
Optimize stoichiometry (e.g., 1.2 equivalents of sulfamoylphenyl reagents to drive reactions to completion). Switch from batch to flow chemistry (as in ) for exothermic steps. Use catalysts like DMAP for acylations, and employ quality-by-design (QbD) principles for process robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
